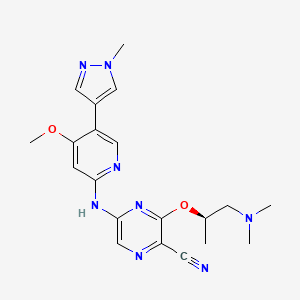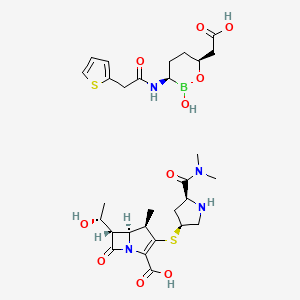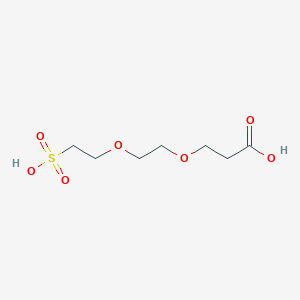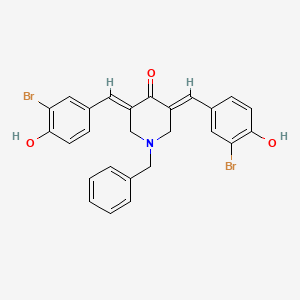
CCT244747
Vue d'ensemble
Description
CCT244747 est un inhibiteur de la chèque kinase 1 (CHK1) nouveau, puissant et hautement sélectif. Il s'agit d'un composé actif par voie orale qui a montré une efficacité significative dans les études précliniques, à la fois en monothérapie et en association avec des médicaments anticancéreux génotoxiques. CHK1 est une kinase sérine/thréonine qui joue un rôle essentiel dans la réponse aux dommages de l'ADN et le maintien de la stabilité de la fourche de réplication. En inhibant CHK1, this compound augmente la cytotoxicité de plusieurs agents chimiothérapeutiques et abolit l'arrêt du cycle cellulaire induit par les médicaments, ce qui conduit à une augmentation des dommages à l'ADN et de l'apoptose .
Applications De Recherche Scientifique
CCT244747 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CHK1 in the DNA damage response and cell cycle regulation. In biology, it is used to investigate the molecular mechanisms underlying CHK1 inhibition and its effects on cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, either alone or in combination with other chemotherapeutic agents. In industry, it may be used in the development of new anticancer drugs and in the optimization of existing treatment regimens .
Mécanisme D'action
Target of Action
CCT244747 is a potent, highly selective, and orally active inhibitor of CHK1 (Checkpoint Kinase 1) . CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and maintenance of replication fork stability .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CHK1 . It inhibits cellular CHK1 activity, significantly enhancing the cytotoxicity of several anticancer drugs, and abrogates drug-induced S and G2 arrest in multiple tumor cell lines .
Biochemical Pathways
CHK1 is activated in response to single-strand breaks (SSBs) in DNA caused by either direct DNA damage (e.g., by genotoxic chemotherapeutic agents) or replication stress . The activation of CHK1 initiates a signaling cascade culminating in cell cycle arrest, leading to DNA repair, senescence, or death .
Pharmacokinetics
This compound exhibits oral efficacy . Active tumor concentrations of this compound were obtained following oral administration . The plasma pharmacokinetics of a single bolus dose of this compound alone (10 mg/kg either i.v. or p.o.) in BALB/c mice has been studied .
Result of Action
This compound inhibits CHK1 activity, resulting in enhanced DNA damage and apoptosis . Biomarkers of CHK1 (pS296 CHK1) activity and cell-cycle inactivity (pY15 CDK1) were induced by genotoxics and inhibited by this compound both in vitro and in vivo .
Action Environment
The efficacy of this compound can be influenced by the tumor environment. For instance, this compound showed marked antitumor activity as a single agent in a MYCN-driven neuroblastoma . The antitumor activity of both gemcitabine and irinotecan were significantly enhanced by this compound in several human tumor xenografts .
Analyse Biochimique
Biochemical Properties
CCT244747 has been shown to inhibit cellular CHK1 activity (IC 50 29–170 nmol/L), significantly enhancing the cytotoxicity of several anticancer drugs . It interacts with the CHK1 enzyme, a serine/threonine kinase that is activated in response to single strand breaks (SSBs) in DNA caused by either direct DNA damage or replication stress .
Cellular Effects
This compound abrogates drug-induced S and G2 arrest in multiple tumor cell lines . It also enhances DNA damage and apoptosis by inhibiting genotoxic-induced biomarkers for CHK1 (pS296 CHK1) activity and CDK1 (pY15 CDK1) inactivity both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CHK1, which initiates a signaling cascade culminating in cell cycle arrest leading to DNA repair, senescence, or death . By inhibiting CHK1, this compound abrogates cell cycle arrest, inhibits DNA repair, and enhances tumor cell death following DNA damage by a range of chemotherapeutic agents .
Temporal Effects in Laboratory Settings
This compound must be present 24 to 48 hours following initial genotoxic exposure for maximum potentiation . This suggests that the effects of this compound change over time in laboratory settings, possibly due to its interaction with the cell cycle and DNA repair mechanisms.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to have oral bioavailability of 61% in mice with a plasma half-life of approximately 1 hour . This suggests that the effects of this compound could vary with different dosages in animal models.
Transport and Distribution
Active tumor concentrations of this compound were obtained following oral administration , suggesting that it is effectively distributed within the body.
Méthodes De Préparation
La synthèse de CCT244747 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par diverses réactions chimiques telles que la substitution nucléophile, la cyclisation et les transformations de groupes fonctionnels. L'étape finale implique le couplage de ces intermédiaires pour former le composé souhaité. Les conditions réactionnelles sont soigneusement optimisées pour obtenir un rendement et une pureté élevés. Les méthodes de production industrielle de this compound impliqueraient la mise à l'échelle de ces voies de synthèse tout en assurant la cohérence et le contrôle de la qualité .
Analyse Des Réactions Chimiques
CCT244747 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants utilisés dans les réactions d'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé. Les réactifs courants utilisés dans les réactions de réduction comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants utilisés dans les réactions de substitution comprennent les halogénures d'alkyle et les nucléophiles tels que les amines et les thiols.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut entraîner la formation d'une cétone ou d'un aldéhyde, tandis que la réduction peut donner un alcool .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé outil pour étudier le rôle de CHK1 dans la réponse aux dommages de l'ADN et la régulation du cycle cellulaire. En biologie, il est utilisé pour étudier les mécanismes moléculaires sous-jacents à l'inhibition de CHK1 et ses effets sur les processus cellulaires. En médecine, this compound est étudié comme agent thérapeutique potentiel pour le traitement de divers cancers, seul ou en association avec d'autres agents chimiothérapeutiques. Dans l'industrie, il peut être utilisé dans le développement de nouveaux médicaments anticancéreux et dans l'optimisation des schémas de traitement existants .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement CHK1, un régulateur clé de la réponse aux dommages de l'ADN. CHK1 est activé en réponse aux cassures simple brin de l'ADN causées par des dommages directs à l'ADN ou un stress de réplication. L'activation de CHK1 déclenche une cascade de signalisation qui conduit à l'arrêt du cycle cellulaire, ce qui permet de gagner du temps pour la réparation de l'ADN. En inhibant CHK1, this compound abolit l'arrêt du cycle cellulaire, inhibe la réparation de l'ADN et augmente la mort des cellules tumorales après des dommages à l'ADN. Cela rend les cellules tumorales, en particulier celles qui ne disposent pas de points de contrôle G1 intacts, plus sensibles au traitement génotoxique .
Comparaison Avec Des Composés Similaires
CCT244747 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de CHK1. Les composés similaires comprennent SAR-020106 et d'autres inhibiteurs de CHK1 qui ont été développés pour la thérapie anticancéreuse. Comparé à ces composés, this compound a montré une efficacité supérieure dans les études précliniques, à la fois en monothérapie et en association avec d'autres agents chimiothérapeutiques. Sa biodisponibilité orale et ses propriétés pharmacocinétiques favorables renforcent encore son potentiel en tant qu'agent thérapeutique .
Propriétés
IUPAC Name |
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLGMOXAQMNEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
